molecular formula C22H22N4O3S3 B2916922 4-(2-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 442556-82-3

4-(2-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2916922
CAS RN: 442556-82-3
M. Wt: 486.62
InChI Key: XRJIGIOSDCLVHM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving similar compounds are not detailed in the retrieved sources .

Scientific Research Applications

Anticancer Applications

Research has shown that derivatives of similar sulfonyl benzamide compounds possess anticancer activity. For example, certain indapamide derivatives have demonstrated significant proapoptotic activity against melanoma cell lines, indicating potential as anticancer agents. These compounds inhibit human carbonic anhydrase isoforms, which are relevant targets in cancer therapy due to their role in tumor growth and metastasis (Ö. Yılmaz et al., 2015).

Antimicrobial Activity

Another area of application is the development of antimicrobial agents. Fluoro-substituted sulphonamide benzothiazole compounds have been synthesized and evaluated for their antimicrobial properties. These compounds have shown a wide range of biodynamic properties, making them potential candidates for antimicrobial therapy (V. Jagtap et al., 2010).

Cardiac Electrophysiological Activity

Some N-substituted imidazolylbenzamides or benzene-sulfonamides, similar in structure to the queried compound, have been investigated for their cardiac electrophysiological activity. They have been found to show promise as selective class III antiarrhythmic agents, which are crucial for managing irregular heartbeats and potentially treating various cardiac conditions (T. K. Morgan et al., 1990).

Enzyme Inhibition

A closely related field of research involves the inhibition of human carbonic anhydrases, which are enzymes involved in various physiological and pathological processes. Derivatives of benzothiazole sulfonamides have been explored for their potential to selectively inhibit different isoforms of human carbonic anhydrases. This enzyme inhibition is relevant for developing treatments for conditions like glaucoma, edema, and certain cancers (S. Distinto et al., 2019).

Mechanism of Action

The mechanism of action of similar compounds is not fully understood, but it is believed to involve the modulation of ion channels and the regulation of reactive oxygen species.

Safety and Hazards

The safety and hazards associated with similar compounds are not detailed in the retrieved sources .

properties

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S3/c1-13-5-3-4-12-26(13)32(28,29)16-8-6-15(7-9-16)21(27)25-22-24-18-11-10-17-19(20(18)31-22)30-14(2)23-17/h6-11,13H,3-5,12H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJIGIOSDCLVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

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